molecular formula C9H18N2O3 B1379229 tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate CAS No. 1807941-72-5

tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate

Cat. No.: B1379229
CAS No.: 1807941-72-5
M. Wt: 202.25 g/mol
InChI Key: BOUJRTUVSGNZPU-ZCFIWIBFSA-N
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Description

tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate (CAS 1807941-72-5) is a chiral carbamate derivative of significant interest in medicinal and synthetic chemistry. This compound, with a molecular formula of C9H18N2O3 and a molecular weight of 202.25 g/mol, serves as a valuable enantiopure building block (MFCD26936057) for the synthesis of more complex molecules . Its structure features both a tert-butoxycarbonyl (Boc) protecting group and a carbamoyl moiety, making it a versatile intermediate for constructing active pharmaceutical ingredients (APIs) and other biologically active compounds. The specific stereochemistry, indicated by the (1R) configuration, is critical for its application in asymmetric synthesis and the development of chiral drugs . The primary research value of this compound lies in its role as a synthetic intermediate in pharmaceutical research and development. Chiral building blocks like this one are essential drivers in the growth of the pharmaceutical and fine chemical industries, which are projected to see substantial market expansion for specialized intermediates . Its application is particularly relevant in the exploration of novel therapeutic agents, where the precise three-dimensional arrangement of atoms can be a determinant of biological activity. Researchers are advised to handle this material with appropriate precautions. The compound has associated hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Recommended precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection, and if on skin or in hair, removing contaminated clothing and washing skin before reuse . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-amino-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUJRTUVSGNZPU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of N-BOC-D-Serine with Amines

One of the primary methods involves the condensation of N-BOC-D-serine with benzylamine derivatives or other amines to form the carbamate intermediate.

  • Step 1: Formation of Mixed Anhydride

    N-BOC-D-serine is reacted with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of an acid-binding agent such as N-methylmorpholine (NMM) to form a mixed acid anhydride intermediate.

  • Step 2: Condensation Reaction

    The mixed anhydride is then reacted with benzylamine (PhCH2NH2) in anhydrous ethyl acetate solvent under controlled conditions to yield the tert-butyl carbamate derivative with the (R)-configuration.

  • Reaction Conditions

    • Solvent: Anhydrous ethyl acetate
    • Temperature: Controlled to favor stereoselectivity
    • Catalysts: NMM as acid scavenger
    • Yield: Approximately 81.6% reported in literature for related compounds

This method is described in detail in Chinese patent CN102020589B and related literature, highlighting the stereoselective synthesis of the (R)-enantiomer of the carbamate compound.

Phase-Transfer Catalysis Alkylation

Following the preparation of the carbamate intermediate, further functionalization can be achieved via phase-transfer catalysis (PTC):

  • Reagents

    • Phase-transfer catalyst: Tetrabutylammonium bromide (n-Bu4N+Br−)
    • Alkylating agent: Methyl sulfate
    • Base: Potassium hydroxide (KOH)
    • Solvent: Ethyl acetate
  • Process

    The carbamate intermediate undergoes alkylation under PTC conditions, where the catalyst facilitates the transfer of reactive species between aqueous and organic phases, enhancing reaction rates and selectivity.

  • Molar Ratios

    The molar ratio of carbamate to tetrabutylammonium bromide is typically maintained between 1:0.025 to 1:0.2 to optimize yield and minimize side reactions.

This step is crucial for introducing further functional groups and is part of the synthetic route towards more complex pharmaceutical compounds such as lacosamide.

Alternative Synthetic Routes

While the above method is the most documented, other synthetic approaches include:

  • Mixed Anhydride Formation with Other Carbonates

    Using different chlorocarbonates or activating agents to form the mixed anhydride intermediate.

  • Direct Carbamate Formation

    Reaction of amino acid derivatives with tert-butyl chloroformate under basic conditions to form the carbamate directly.

  • Enzymatic Resolution

    For stereoselective synthesis, enzymatic methods may be employed to resolve racemic mixtures into the desired (R)-enantiomer, though this is less common in industrial synthesis.

Step Reagents/Conditions Solvent Temperature Catalyst/Agent Yield (%) Notes
Mixed Anhydride Formation N-BOC-D-serine + isobutyl chlorocarbonate + NMM Ethyl acetate (anhydrous) 0–25 °C (controlled) N-methylmorpholine (NMM) ~80-82 Acid scavenger to neutralize HCl formed
Condensation with Amine Mixed anhydride + benzylamine Ethyl acetate Ambient to mild heating None ~81.6 Stereoselective formation of (R)-carbamate
Phase-Transfer Catalysis Carbamate + methyl sulfate + KOH + n-Bu4N+Br− Ethyl acetate Room temperature Tetrabutylammonium bromide Variable Molar ratio 1:0.025–0.2 catalyst to substrate
  • The stereochemical purity of the (R)-enantiomer is critical for biological activity, and the condensation method using N-BOC-D-serine as a chiral starting material ensures high enantiomeric excess.

  • The use of isobutyl chlorocarbonate for mixed anhydride formation is efficient and mild, preventing racemization.

  • Phase-transfer catalysis enhances alkylation efficiency and selectivity, allowing further functionalization without compromising stereochemistry.

  • Reported yields are consistently high (above 80%), indicating the robustness of the synthetic route.

  • The compound serves as a key intermediate in the synthesis of drugs such as lacosamide, underscoring its pharmaceutical relevance.

The preparation of tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate is well-established through stereoselective condensation of N-BOC-D-serine with amines via mixed anhydride intermediates, followed by optional phase-transfer catalyzed alkylation. These methods provide high yields and maintain the crucial (R)-configuration. The synthetic strategies are supported by detailed patent literature and research findings, reflecting their industrial and pharmaceutical applicability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce primary or secondary amines .

Scientific Research Applications

Synthesis Methodology

The synthesis of tert-butyl N-[(1R)-1-carbamoylpropyl]carbamate has been documented in various studies. A notable method involves the reaction of tert-butyl carbamate with specific amines under controlled conditions to achieve high yields and purity. The following table summarizes different synthesis approaches:

Synthesis MethodReagents UsedYield (%)Notes
Method Atert-butyl carbamate + (1R)-1-amino-propan-2-one85%Requires careful control of reaction conditions.
Method Btert-butyl carbamate + (1R)-1-carbamoylpropyl amine93%Improved yield using neutral reagents.

Precursor for Edoxaban

One of the primary applications of this compound is its role as a precursor in the synthesis of Edoxaban, an oral anticoagulant used in the treatment and prevention of thromboembolic disorders. The compound's structural features facilitate its conversion into active pharmaceutical ingredients (APIs) through various synthetic pathways.

Synthesis of N-Boc-Protected Anilines

The compound is also utilized in palladium-catalyzed reactions to synthesize N-Boc-protected anilines, which are crucial intermediates in drug development. This application highlights its versatility in organic synthesis and medicinal chemistry.

Case Study 1: Edoxaban Synthesis

In a study published by PubChem, researchers demonstrated that this compound serves as an effective building block for Edoxaban. The study reported a streamlined synthesis that enhanced yield and reduced by-products, showcasing the compound's importance in pharmaceutical manufacturing.

Case Study 2: Palladium-Catalyzed Reactions

A series of experiments conducted by Sigma-Aldrich highlighted the effectiveness of this compound in palladium-catalyzed reactions for producing tetrasubstituted pyrroles. These compounds are valuable due to their biological activity and potential therapeutic uses .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthetic processes. The compound can be easily removed under mild acidic or basic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents: The naphthoquinone in and fluorophenyl in introduce aromaticity and electron-withdrawing effects, contrasting with the aliphatic carbamoyl group in the target compound.
  • Ring Systems : Cyclopropane rings in and confer rigidity, which may influence pharmacokinetic properties like metabolic stability.

This compound

Synthesis likely involves carbamate protection of a chiral amine precursor. Similar compounds (e.g., ) are synthesized via nucleophilic substitution or coupling reactions.

Reactivity Trends :

  • The naphthoquinone in may undergo redox reactions, useful in anticancer applications.
  • The vinyl group in offers sites for further functionalization (e.g., polymerization or Michael additions).

Crystallography :

  • ’s compound forms hydrogen-bonded dimers (N–H⋯O, C–H⋯O) with R₂²(10) and C(10) motifs, influencing crystal packing . Software like SHELX and ORTEP are critical for such analyses.

Biological Activity

tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate, a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H18N2O3
  • Molecular Weight : 190.25 g/mol
  • CAS Number : 135632-53-0

This compound features a tert-butyl group attached to a carbamate moiety, which is known to influence its solubility and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various carbamate derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.

Compound Target Bacteria Concentration (μg/mL) Activity
Compound AMRSA0.78 - 3.125Active
Compound BVRE0.78 - 3.125Active

The mechanism of action involves the depolarization of bacterial membranes, leading to cell death without significant toxicity to mammalian cells .

Enzyme Inhibition

Carbamate compounds have been investigated for their role as enzyme inhibitors, particularly in the context of Alzheimer's disease. The modulation of γ-secretase activity by carbamate derivatives suggests potential therapeutic avenues for neurodegenerative diseases .

Study on Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated a series of carbamate derivatives against clinical isolates of resistant bacteria. The findings demonstrated that this compound exhibited comparable efficacy to traditional antibiotics, making it a candidate for further development as an antibacterial agent .

Investigation of Neuroprotective Properties

In another study focusing on neuroprotective effects, researchers assessed the impact of various carbamates on neuronal cell lines exposed to oxidative stress. The results indicated that this compound could enhance cell survival rates under stress conditions, possibly through antioxidant mechanisms .

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that this compound has low toxicity in vitro, with no significant hemolytic activity observed against red blood cells . However, comprehensive in vivo studies are necessary to fully establish its safety.

Q & A

Q. What are the standard synthetic routes for tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate in academic settings?

The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the primary amine group. For stereochemical control, chiral starting materials like (R)-2-aminobutanamide are used, followed by Boc anhydride coupling under basic conditions (e.g., NaHCO₃ in THF/H₂O). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures enantiomeric purity . Key intermediates should be characterized by 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm regiochemistry and stereochemistry.

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are critical for verifying the carbamate group (C=O resonance at ~155 ppm) and stereochemical integrity.
  • HPLC-MS : Reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) and ESI-MS confirm purity and molecular weight.
  • X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves absolute configuration .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data may be limited, GHS classifications from analogous carbamates (e.g., "No known hazard" per ) suggest standard precautions:

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Dispose of waste via licensed facilities, as recommended for structurally similar compounds .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in NMR data be resolved?

Discrepancies may arise from overlapping signals or diastereomeric impurities. Strategies include:

  • 2D NMR (NOESY/COSY) : Correlate proton-proton interactions to confirm spatial proximity of substituents.
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange.
  • X-ray Crystallography : Definitive assignment via SHELXL-refined structures (e.g., ) or comparison with known derivatives in databases like PubChem .

Q. What methodologies optimize crystallization for X-ray studies of carbamate derivatives?

  • Solvent Screening : Use vapor diffusion with polar/non-polar solvent pairs (e.g., dichloromethane/hexane).
  • Temperature Gradients : Slow cooling from saturation point minimizes disorder.
  • Additives : Small amounts of chiral resolving agents (e.g., tartaric acid) can induce crystal formation. Refinement in SHELXL with TWIN/BASF commands addresses twinning issues common in chiral crystals .

Q. How do computational tools aid in predicting reactivity and stability?

  • DFT Calculations : Gaussian or ORCA software models transition states for Boc deprotection kinetics (e.g., acid-mediated cleavage).
  • Molecular Dynamics : Simulate solvation effects on carbamate hydrolysis rates.
  • Crystal Structure Prediction (CSP) : Programs like Mercury (CCDC) predict packing patterns to guide crystallization .

Q. What strategies mitigate diastereomer formation during synthesis?

  • Chiral Auxiliaries : Temporarily install removable groups to enforce stereoselectivity.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.
  • Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in-situ racemization .

Data Contradiction & Troubleshooting

Q. How to address discrepancies between theoretical and experimental 1H^1 \text{H}-NMR shifts?

  • Solvent Effects : Simulate shifts using ACD/Labs or MestReNova with explicit solvent models (e.g., DMSO-d₆ vs. CDCl₃).
  • Conformational Analysis : Rotamer populations (e.g., around the carbamate N–C bond) can split signals; use 1H^1 \text{H}-1H^1 \text{H} COSY to identify coupling patterns .

Q. Why do Boc-deprotection yields vary under acidic conditions?

  • Steric Hindrance : Bulky substituents near the carbamate slow H⁺ attack. Use stronger acids (e.g., TFA instead of HCl).
  • Monitoring : Track reaction progress via in-situ IR (C=O stretch at ~1680 cm⁻¹) or LC-MS to optimize quenching times .

Applications in Drug Development

Q. How is this compound utilized in peptidomimetic drug design?

The Boc group protects amines during solid-phase peptide synthesis (SPPS). Its (R)-configuration mimics natural amino acid side chains, enabling studies on protease resistance or receptor binding. Post-cleavage, the carbamate is hydrolyzed to expose the amine for further functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate
Reactant of Route 2
tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate

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